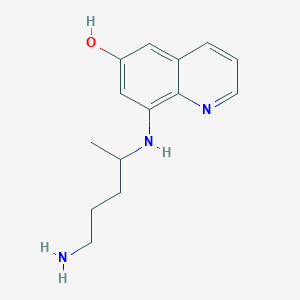

8-((5-Aminopentan-2-yl)amino)quinolin-6-ol

Description

Properties

IUPAC Name |

8-(5-aminopentan-2-ylamino)quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-10(4-2-6-15)17-13-9-12(18)8-11-5-3-7-16-14(11)13/h3,5,7-10,17-18H,2,4,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVLLKFLBQUFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326545 | |

| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80038-07-9 | |

| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 5 Aminopentan 2 Yl Amino Quinolin 6 Ol and Its Structural Analogs

Established Synthetic Pathways for the Quinolin-6-ol Core Structure

Classical and Contemporary Annulation Strategies for Quinoline (B57606) Synthesis

The synthesis of the quinoline scaffold has been extensively studied, leading to a variety of robust annulation (ring-forming) strategies. sciencemadness.orgacs.org These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to construct the pyridine (B92270) ring fused to the benzene (B151609) moiety.

Classical Methods: Several classical named reactions remain cornerstones of quinoline synthesis:

Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgorganicreactions.org The reaction is known for being vigorous but effective. wikipedia.org The use of ferrous sulfate (B86663) can help moderate the reaction's violence. wikipedia.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com

Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgjk-sci.comorganic-chemistry.org It is valued for its operational simplicity and the availability of starting materials. jk-sci.com

Combes Quinoline Synthesis: This method uses the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the resulting Schiff base intermediate to form a substituted quinoline. chemicalbook.com

These classical syntheses have been refined with modern techniques, including the use of microwave irradiation and novel catalysts to improve yields and reaction conditions. nih.gov A summary of these foundational reactions is presented below.

| Reaction Name | Aniline Reactant | Carbonyl/Glycerol Reactant | Key Reagents/Conditions | Primary Product Type |

| Skraup Synthesis | Aniline | Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Substituted/Unsubstituted Quinolines |

| Doebner-von Miller | Aniline | α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst (Lewis or Brønsted) | Substituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone | Ketone with α-methylene group | Acid or Base Catalyst | Substituted Quinolines |

| Combes Synthesis | Aniline | β-Diketone | Acid Catalyst (e.g., H₂SO₄) | Substituted Quinolines |

Contemporary Strategies: Modern organic synthesis has introduced new methods for quinoline construction, often focusing on transition-metal-catalyzed reactions. These include various [4+2] annulation strategies and oxidative cyclizations that offer high efficiency and functional group tolerance. nih.gov For instance, iron(III) chloride has been used to catalyze the reaction between anilines, aldehydes, and pyruvic acid. sciencemadness.org

Approaches for Introducing the 6-Hydroxyl Group

To obtain the specific quinolin-6-ol core, two primary strategies are employed:

Direct Synthesis from a Substituted Aniline: The most direct route involves using an aniline already bearing the desired oxygen functionality at the para-position. For example, the Skraup or Doebner-von Miller reaction can be performed with p-aminophenol as the starting aniline. sciencemadness.orgacs.org The reaction of p-aminophenol with an appropriate α,β-unsaturated ketoester in the presence of trifluoroacetic acid (TFA) has been shown to produce the corresponding 6-hydroxyquinoline (B46185) with good chemoselectivity and a 79% yield. acs.org Similarly, a modified Skraup reaction using p-aminophenol and glycerol can be utilized. sciencemadness.org

Synthesis and Subsequent Demethylation: An alternative and very common pathway is to first synthesize 6-methoxyquinoline (B18371) and then cleave the methyl ether to reveal the hydroxyl group. chemicalbook.com The 6-methoxyquinoline intermediate can be readily prepared using classical methods, such as the Skraup synthesis starting from p-anisidine (4-methoxyaniline). google.comnih.gov The subsequent demethylation to form 6-hydroxyquinoline can be achieved using reagents like boron tribromide (BBr₃) in a solvent such as dichloromethane, with reported yields as high as 93%. chemicalbook.com

Strategies for the Introduction of the 5-Aminopentan-2-yl Side Chain

With the quinolin-6-ol core established, the next critical phase is the installation of the diamine side chain at the C8 position of the quinoline ring. This is typically achieved by forming a carbon-nitrogen bond between the quinoline and the side chain.

Regioselective Amination Techniques at the Quinoline 8-Position

Introducing a nitrogen substituent specifically at the C8 position is a well-precedented transformation, largely driven by the synthesis of the antimalarial drug primaquine (B1584692) and its analogs. nih.govnih.gov

A highly effective modern method is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine. wikipedia.orgnumberanalytics.com In this context, an 8-halo-6-hydroxyquinoline (or a protected version like 8-bromo-6-methoxyquinoline) would be coupled with the 5-aminopentan-2-yl amine side chain. The reaction's success relies on the selection of an appropriate palladium catalyst and phosphine (B1218219) ligand. wikipedia.orglibretexts.org

Other strategies include direct C-H amination. For instance, rhodium-catalyzed C8-H amination of quinoline N-oxides has been developed, offering a way to directly functionalize the C-H bond with an amino group, though this would require additional steps of N-oxide formation and subsequent reduction. rsc.org

Synthesis of the Aminopentane Moiety and its Coupling Reactions

The synthesis of the 5-aminopentan-2-yl side chain, which is a substituted 1,4-diamine, is a key sub-task. A common approach to synthesizing such amines is through reductive amination . nih.govsemanticscholar.org This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.gov For the target side chain, a potential route could start from a ketone precursor which is then subjected to one or more reductive amination steps to install the two amine groups.

Once the side chain, or a suitable precursor, is synthesized, it is coupled to the quinoline core. The synthesis of primaquine analogs often involves the condensation of 8-amino-6-methoxyquinoline (B117001) with a protected halo-ketone, followed by reduction of the ketone to an amine. For the target molecule, the key coupling step would be the reaction between an 8-functionalized quinolin-6-ol (e.g., 8-amino or 8-bromo) and the 5-aminopentan-2-yl amine side chain (or its precursor).

For example, a Buchwald-Hartwig coupling would react 8-bromo-6-methoxyquinoline (B1267094) with a protected version of the 5-aminopentan-2-yl amine. After the coupling reaction, any protecting groups on the side chain and the methoxy (B1213986) group on the quinoline ring would be removed to yield the final product.

Optimization of Reaction Conditions for the Synthesis of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol

Optimizing the synthesis, particularly the crucial C-N bond-forming coupling step, is essential for maximizing yield and purity while ensuring scalability and efficiency. nih.govtandfonline.com Drawing from studies on related compounds like primaquine, key parameters for optimization can be identified. nih.govresearchgate.net

For a Buchwald-Hartwig amination, several factors are critical:

Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is paramount. Bulky, electron-rich ligands often give the best results.

Base: A non-nucleophilic strong base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like K₃PO₄ or Cs₂CO₃ may be effective depending on the substrate.

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typical choices. uwindsor.ca The solvent can influence the solubility of reactants and intermediates, affecting reaction rates. uwindsor.ca

Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate.

The following table illustrates potential optimization parameters for a hypothetical Buchwald-Hartwig coupling between an 8-bromoquinoline (B100496) derivative and an amine side chain, based on general findings in the literature. numberanalytics.com

| Parameter | Variation | Potential Effect on Yield/Rate |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Can influence catalyst activation and stability. |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Ligand choice is crucial; steric bulk and electron-donating properties affect catalytic activity and substrate scope. libretexts.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Base strength and solubility impact the deprotonation of the amine and can affect catalyst stability. |

| Solvent | Toluene, Dioxane, THF | Affects solubility and reaction temperature; can influence the stability of catalytic intermediates. uwindsor.ca |

| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures generally increase reaction rates but may lead to decomposition. |

By systematically varying these conditions, an optimal protocol for the synthesis of this compound can be established to achieve high efficiency and product purity. nih.govtandfonline.com

Yield Enhancement and Side Product Minimization

A primary challenge in the synthesis of substituted quinolines is maximizing the yield of the desired product while minimizing the formation of unwanted side products. Research has shown that modifications to reaction conditions and the use of catalysts can significantly improve outcomes. For example, the Friedländer synthesis, a condensation reaction between an o-aminobenzaldehyde or o-aminophenone and a compound with an active methylene (B1212753) group, has been optimized using various catalysts and solvents. ijpsjournal.com

The use of nanocatalysts represents a significant advancement in quinoline synthesis, often leading to higher yields and easier catalyst recovery. acs.org Mechanistically, many of these nanocatalyzed approaches proceed through Knoevenagel or aldol (B89426) condensation, followed by Michael addition and intramolecular cyclization. acs.org Additionally, solvent-free reaction conditions, such as those using a silica (B1680970) and molecular iodine catalyst, have demonstrated good yields for trisubstituted quinolines at mild temperatures. acs.org

| Catalyst/Method | Starting Materials | Product | Yield | Reference |

| Iron-containing catalysts | Anilines, propane-1,3-diol | Quinoline derivatives | 57-96% | researchgate.net |

| RuCl(3)·xH(2)O, PBu(3), MgBr(2)·OEt(2) | Anilines, 1,3-diols | Substituted quinolines | Good | researchgate.net |

| Silica and molecular iodine | Aniline, aldehyde, acetylene (B1199291) derivatives | 2,3,4-trisubstituted quinolines | Good | acs.org |

| Nanocatalysts | Various | Substituted quinolines | High | acs.org |

Stereochemical Control in the Formation of the Aminopentane Moiety

The aminopentane side chain of this compound contains a chiral center, making stereochemical control a critical aspect of its synthesis. The development of chiral ligands and catalysts for asymmetric synthesis is paramount. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to various alkaloids. mdpi.com While this specific example does not directly address the aminopentane moiety, it highlights a relevant strategy for achieving enantioselectivity in related systems. The synthesis of specific stereoisomers often requires chiral starting materials or chiral catalysts to direct the reaction pathway.

Derivatization Techniques for Structural Modification of this compound

Derivatization of the core this compound structure is a key strategy for modulating its physicochemical and biological properties. Modifications can be made to both the quinoline ring system and the aminopentane side chain.

Modifications on the Quinoline Ring System

The quinoline ring is amenable to a variety of substitution reactions. A simple two-step method has been used to synthesize quinoline rings with diverse substitutions at the C-5, C-6, C-7, and C-8 positions. ucsf.edu The introduction of different functional groups can significantly impact the molecule's properties. For example, the presence of electron-donating groups (EDGs) like -CH3, -OCH3, and -OH, or electron-withdrawing groups (EWGs) such as -Cl, -F, -NO2, and -CF3 can alter electronic properties, lipophilicity, and receptor binding affinities. researchgate.net

One common approach involves the chlorination of a hydroxyquinoline precursor, followed by nucleophilic substitution with various amines or sulfur nucleophiles. For instance, 4-hydroxy-8-tosyloxyquinoline can be chlorinated to 4-chloro-8-tosyloxyquinoline, which then serves as a versatile intermediate for introducing different functionalities at the 4-position. researchgate.net

| Position | Modification | Reagents/Conditions | Reference |

| C-4 | Chlorination | Phosphorus oxychloride | researchgate.net |

| C-4 | Amination/Thiolation | Nitrogen/Sulfur nucleophiles | researchgate.net |

| C-5, C-6, C-7, C-8 | Various substitutions | Two-step synthesis | ucsf.edu |

| C-7 | ortho-Lithiation | t-BuLi, electrophiles | nih.gov |

Functionalization of the Aminopentane Side Chain

The aminopentane side chain offers multiple sites for functionalization, including the primary amine and the secondary amine. The primary amine can be readily acylated or alkylated to introduce a wide range of substituents. For example, 8-aminoquinoline (B160924) has been reacted with various natural antioxidant acids, such as lipoic, caffeic, and ferulic acids, to create novel derivatives. nih.gov This is typically achieved by activating the carboxylic acid (e.g., with TBTU and DIPEA) and then reacting it with the amine. nih.gov

Metabolic studies of related 8-aminoquinolines have shown that hydroxylation can occur on the side chain, suggesting another potential route for modification. nih.gov The length and nature of the basic side chain are considered primary modulators of activity in related 4-aminoquinoline (B48711) compounds. ucsf.edu

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of quinolines is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. nih.gov This involves the use of greener solvents, catalysts, and energy sources. acs.orgresearchgate.net

Several classic quinoline syntheses have been adapted to be more environmentally friendly. For example, the Skraup and Friedländer syntheses have been improved by using ionic liquids as either the solvent or catalyst, often leading to shorter reaction times and higher yields under solvent-free conditions. nih.gov Formic acid has also been explored as a renewable and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones. ijpsjournal.com

Water is an ideal green solvent, and its use in quinoline synthesis has been reported. A base-catalyzed Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin (B1672199) and sodium pyruvate (B1213749) has been successfully conducted in water with excellent yields. acs.org Furthermore, microwave and ultrasound irradiation have been employed as alternative energy sources to drive reactions more efficiently and reduce reaction times. nih.gov

| Green Chemistry Approach | Example | Advantage | Reference |

| Greener Solvents | Water, Ethanol | Reduced environmental impact | acs.orgresearchgate.net |

| Green Catalysts | Formic acid, p-TSA, Ionic liquids | Renewable, biodegradable, efficient | nih.govijpsjournal.comresearchgate.net |

| Alternative Energy Sources | Microwave, Ultrasound | Reduced reaction times, energy efficiency | nih.gov |

| One-Pot Syntheses/MCRs | Povarov, Gewald, Ugi reactions | High atom economy, reduced waste | rsc.org |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for 8 5 Aminopentan 2 Yl Amino Quinolin 6 Ol Analogs

Design Principles for Novel 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol Derivatives

The development of new derivatives of this compound is guided by several key principles aimed at enhancing therapeutic efficacy and modulating pharmacokinetic properties. A primary strategy involves the modification of the parent molecule to optimize its interaction with biological targets while minimizing off-target effects. benthamscience.com

One successful approach is the creation of hybrid molecules. This involves linking the 8-aminoquinoline (B160924) scaffold to other pharmacologically active moieties to create a single molecule with multiple mechanisms of action. For instance, combining the 8-AQ structure with natural antioxidants can yield multifunctional agents. nih.gov Another design strategy focuses on altering metabolic pathways. The introduction of specific functional groups, such as fluorine or bulky t-butyl groups, can block metabolic sites, thereby enhancing the compound's stability and bioavailability. benthamscience.commanchester.ac.uk

Role of the Aminopentane Chain Modifications in Molecular Recognition and Biological Interactions

The dialkylaminoalkyl side chain attached at the 8-position is a critical pharmacophore for 8-aminoquinolines. Its structure, length, basicity, and stereochemistry are pivotal for molecular recognition, target engagement, and accumulation within specific cellular compartments. researchgate.net

The length of the aliphatic chain separating the two nitrogen atoms of the side chain is a key factor for biological activity. Extensive studies have shown that optimal activity is typically achieved with a chain of two to six methylene (B1212753) groups. who.int For the parent compound, the aminopentane chain provides a four-carbon separation (between C2 and the terminal amino group).

Introducing heteroatoms into the side chain, such as sulfur, has also been explored. Sulfur-interrupted side chain analogs have demonstrated higher activity and lower toxicity compared to primaquine (B1584692) in some models, indicating that isosteric replacement within the chain is a viable strategy for optimization.

The impact of the linker chain on activity is further highlighted in studies of 8-aminoquinoline-tetrazole hybrids. The activity was strongly influenced by the linker's length and substitution pattern. mdpi.com Analogs with a more lipophilic phenyl ring in the side chain generally showed improved activity. mdpi.com

The aminopentane side chain of this compound contains a chiral center at the second carbon (the point of attachment to the quinoline's amino group). The stereochemistry at this position can have a significant impact on biological activity.

The differential interaction of enantiomers (the R- and S-isomers) with biological targets, such as enzymes or receptors, is a well-established principle in pharmacology. For 8-aminoquinolines, enantioselective interactions with metabolizing enzymes like monoamine oxidases (MAOs) have been demonstrated. researchgate.net This can lead to differences in the pharmacokinetics, efficacy, and toxicity profiles of the individual enantiomers. researchgate.net While specific data on the stereochemical influence for this compound is not detailed in the provided sources, studies on highly related analogs underscore the importance of this feature. For instance, in a series of 8-aminoquinoline-tetrazole hybrids, researchers noted that while lipophilic and voluminous side chains had a positive impact, an additional stereochemical effect could be a relevant factor in the observed activity differences between structurally similar compounds. mdpi.com

Computational Approaches to SAR and SMR Studies of this compound

Computational methods are integral to modern drug discovery, providing powerful tools to investigate Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR). For analogs of this compound, a compound of interest in medicinal chemistry, these computational approaches offer insights into the molecular interactions that govern their biological activity. By simulating and predicting how these molecules behave at a sub-molecular level, researchers can rationalize experimental findings and guide the design of new, more potent, and selective compounds.

The application of computational techniques to the 8-aminoquinoline class of compounds, to which this compound belongs, has been particularly valuable in elucidating their mechanism of action and the structural features that determine their efficacy. These methods allow for a systematic exploration of the chemical space around the core 8-aminoquinoline scaffold, enabling the identification of key substituents and structural modifications that can enhance biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as an analog of this compound, to its biological target. These methods provide a detailed view of the ligand-target interactions at the atomic level, which is crucial for understanding the SMR and for the rational design of new derivatives.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on a force field. For 8-aminoquinoline derivatives, docking studies can help identify key amino acid residues in the target's active site that are involved in the binding. For instance, hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions between the quinoline (B57606) ring or its substituents and the protein are often critical for binding.

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex. By simulating the movements of atoms over time, MD can reveal the stability of the docked pose, the flexibility of the binding site, and the role of solvent molecules in the interaction. These simulations can highlight conformational changes in both the ligand and the target upon binding, offering deeper insights into the mechanism of action. For example, an MD simulation might show that a particular substituent on the 8-aminoquinoline scaffold induces a conformational change in the target protein that is essential for its biological effect.

A hypothetical molecular docking study of this compound analogs against a putative target protein might yield results like those presented in the interactive table below. This table illustrates how different substituents on the quinoline core could influence the binding affinity and the types of interactions formed.

| Analog | Substituent at Position 5 | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -H | -7.5 | Tyr123, Phe256 | Pi-Pi Stacking |

| 2 | -F | -8.2 | Tyr123, Phe256, Ser122 | Pi-Pi Stacking, Hydrogen Bond |

| 3 | -OCH3 | -8.9 | Tyr123, Phe256, Asn198 | Pi-Pi Stacking, Hydrogen Bond |

| 4 | -Cl | -8.5 | Tyr123, Phe256, Leu201 | Pi-Pi Stacking, Hydrophobic |

This table presents hypothetical data for illustrative purposes.

Following docking, MD simulations could be performed on the most promising analogs to assess the stability of their interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is a common metric used to evaluate stability. A stable complex will typically show a low and converging RMSD value.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of untested compounds, thereby prioritizing synthesis and testing efforts.

For a series of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume). These descriptors quantify various aspects of the molecular structure that may be related to its biological activity.

Once the descriptors are calculated, a mathematical model is built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model correlates the descriptors with the experimentally determined biological activity (e.g., IC50 values). A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power.

The resulting QSAR equation can provide valuable insights into the SAR of the compound series. The descriptors included in the model highlight the structural features that are most important for activity. For example, a QSAR model for 8-aminoquinoline analogs might indicate that a higher value for a particular descriptor related to hydrophobicity at a specific position is positively correlated with activity, suggesting that introducing lipophilic substituents at that position could enhance potency.

Below is an example of a hypothetical QSAR model for a series of this compound analogs.

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | 0.45 | Lipophilicity | Positive |

| TPSA | -0.21 | Topological Polar Surface Area | Negative |

| MW | -0.05 | Molecular Weight | Negative |

| nRotB | 0.12 | Number of Rotatable Bonds | Positive |

This table presents a hypothetical QSAR model for illustrative purposes.

This hypothetical model suggests that increasing lipophilicity (LogP) and the number of rotatable bonds (nRotB) would be beneficial for the biological activity of these analogs, while increasing the topological polar surface area (TPSA) and molecular weight (MW) might be detrimental. Such information is invaluable for guiding the design of new analogs with improved properties.

Molecular and Cellular Mechanisms of Action of 8 5 Aminopentan 2 Yl Amino Quinolin 6 Ol

Identification and Validation of Molecular Targets of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol

The primary molecular targets of Sitamaquine identified in research are enzymes and membrane transporters, which are crucial for the survival and proliferation of pathogenic organisms like Leishmania donovani.

Enzyme Inhibition and Activation Profiling in In Vitro Systems

Research has pinpointed specific enzymes that are inhibited by this compound. A primary target is succinate dehydrogenase (Complex II) of the mitochondrial respiratory chain in Leishmania donovani promastigotes. nih.gov The inhibition of this enzyme disrupts the electron transport chain, leading to a decrease in intracellular ATP levels and a collapse of the parasite's bioenergetic state. nih.gov Studies have demonstrated a dose-dependent inhibition of succinate dehydrogenase activity by Sitamaquine in mitochondrial fractions. nih.gov

Another proposed mechanism of action, characteristic of quinoline (B57606) derivatives, is the inhibition of heme polymerase . drugbank.comnih.gov This inhibition leads to the accumulation of free heme, which is toxic to the parasite.

| Target Enzyme | Organism | Effect of this compound | Consequence |

| Succinate Dehydrogenase (Complex II) | Leishmania donovani | Inhibition | Disruption of mitochondrial respiration, decreased ATP production |

| Heme Polymerase | Parasites | Inhibition (putative) | Accumulation of toxic free heme |

Receptor Binding and Modulation Studies

While not a classical receptor, the Leishmania drug resistance protein 1 (LMDR1) , an ABC transporter, has been identified as a molecular entity with which this compound interacts. Sitamaquine has been shown to effectively reverse LMDR1-mediated resistance to another antileishmanial drug, miltefosine. nih.gov It is suggested that Sitamaquine can bind to the transporter, thereby modulating its function and increasing the intracellular accumulation of miltefosine. nih.gov Molecular docking studies suggest that Sitamaquine can mimic the binding pose of miltefosine within the transporter. nih.gov

Investigation of Protein-Protein Interaction Modulators

Based on the available scientific literature, there is currently no evidence to suggest that this compound functions as a modulator of protein-protein interactions. Its known mechanisms of action are centered on enzyme inhibition and interaction with transport proteins.

Modulation of Cellular Signaling Pathways by this compound

The enzymatic inhibition caused by Sitamaquine triggers a cascade of events that significantly modulate cellular signaling pathways, ultimately leading to parasite death.

Analysis of Kinase Cascades and Phosphorylation Events

The inhibition of succinate dehydrogenase by this compound leads to an increase in the production of reactive oxygen species (ROS) and a rise in intracellular Ca2+ levels. nih.gov These events are known potent triggers of various cellular signaling cascades that can lead to apoptosis-like cell death. The increased oxidative stress and ionic imbalance can activate a series of stress-response kinases, although the specific kinases involved in the downstream signaling of Sitamaquine's effects have not been fully elucidated. The culmination of these signaling events is the externalization of phosphatidylserine, a hallmark of apoptosis. nih.gov

| Upstream Event | Cellular Consequence | Implied Downstream Signaling |

| Inhibition of Succinate Dehydrogenase | Increased Reactive Oxygen Species (ROS) | Activation of stress-activated protein kinase (SAPK) pathways |

| Disruption of Mitochondrial Function | Increased intracellular Ca2+ | Activation of Ca2+-dependent kinases and phosphatases |

| Bioenergetic Collapse | Decreased ATP levels | Alteration of energy-sensing kinase pathways (e.g., AMPK) |

Crosstalk with G-Protein Coupled Receptor (GPCR) Signaling

Current research on the mechanism of action of this compound has not established any direct interaction or crosstalk with G-protein coupled receptor (GPCR) signaling pathways. The primary mode of action appears to be independent of this major class of cell surface receptors.

Nuclear Receptor Activation/Repression Mechanisms

Nuclear receptors are a critical family of transcription factors that regulate a vast array of physiological processes, and their modulation by small molecules is a key area of drug discovery. The interaction of a compound with a nuclear receptor can either activate or repress gene transcription, depending on the recruitment of coactivator or corepressor proteins. This process is often dictated by the specific conformational changes induced by the binding of the ligand to the receptor's ligand-binding domain.

Currently, there is no available research that specifically investigates the interaction between this compound and any nuclear receptors. Therefore, its mechanisms of nuclear receptor activation or repression, including any potential for selective modulation, remain unknown.

Subcellular Localization and Intracellular Trafficking of this compound in Cellular Models

Understanding where a compound localizes within a cell and how it is trafficked is fundamental to elucidating its mechanism of action. Techniques such as fluorescence microscopy using tagged compounds or cell fractionation followed by analytical detection are typically employed to determine subcellular distribution.

As of the latest available information, no studies have been published detailing the subcellular localization or intracellular trafficking pathways of this compound in any cellular models. It is therefore not known which organelles it may accumulate in or what transport mechanisms are involved in its uptake and movement within the cell.

Gene Expression and Proteomic Profiling in Response to this compound Treatment in Cell Models

The introduction of a bioactive compound to a cellular environment can trigger significant changes in gene expression and the proteome, providing a global view of its biological effects. Microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics are powerful tools for identifying these changes.

There are no publicly accessible gene expression or proteomic profiling studies that have been conducted on cell models treated with this compound. As a result, the specific genes and proteins that are up- or down-regulated in response to this compound have not been identified.

While research on other quinoline derivatives has shown effects on various cellular pathways, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Investigation of Autophagy and Apoptosis Modulation by this compound in In Vitro Systems

Autophagy and apoptosis are two distinct but interconnected pathways of programmed cell death that are crucial for cellular homeostasis and are often targeted in disease therapies. In vitro assays that measure markers such as caspase activation for apoptosis and the formation of autophagosomes for autophagy are used to investigate a compound's influence on these processes.

Specific in vitro studies investigating the modulation of autophagy and apoptosis by this compound are not available in the current body of scientific literature. Therefore, its potential to induce or inhibit these pathways, and the underlying molecular mechanisms of any such effects, have yet to be determined. While some quinoline derivatives have been shown to induce both autophagy and apoptosis in cancer cell lines, it is crucial to note that these activities are structure-dependent and cannot be assumed for this compound.

Preclinical Biological Activity and Efficacy Studies of 8 5 Aminopentan 2 Yl Amino Quinolin 6 Ol in in Vitro and in Vivo Model Systems

In Vitro Efficacy in Disease-Relevant Cellular Models

No specific studies detailing the in vitro antimicrobial activity of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol against bacterial, fungal, or parasitic cell lines were identified. Research on related 8-hydroxyquinoline (B1678124) derivatives has shown that substitutions on the quinoline (B57606) ring can lead to potent antimicrobial effects against a range of microorganisms. researchgate.net

There is no available data from in vitro studies in cell cultures to define the antiviral activity of this compound. Studies on other 8-hydroxyquinoline derivatives have been conducted to assess their potential against various viruses. nih.gov

Specific investigations into the anti-inflammatory effects of this compound in immune cell models have not been reported in the available literature. Related quinoline compounds have been explored for their anti-inflammatory potential. nih.gov

There are no specific published studies on the antiproliferative activity of this compound in cancer cell lines. The antiproliferative effects of other structurally related indoloquinolines and thienopyrimidines have been a subject of research. nih.govnih.gov

Direct evidence from cell-free or cellular assays for the antioxidant activity of this compound is not available. However, the 8-aminoquinoline (B160924) scaffold is a component of interest in the design of novel antioxidants, and various derivatives have been synthesized and evaluated for their radical-scavenging and metal-chelating properties. nih.govnih.gov

Analytical Methodologies for Research on 8 5 Aminopentan 2 Yl Amino Quinolin 6 Ol

Chromatographic Techniques for Separation and Quantification in Research Matrices.nih.govnih.govijprajournal.com

Chromatographic techniques are indispensable for the separation and quantification of 8-((5-aminopentan-2-yl)amino)quinolin-6-ol from complex mixtures, such as synthetic reaction products and biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of 8-aminoquinoline (B160924) derivatives due to its high resolution and sensitivity. ijprajournal.comnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically involves the optimization of several parameters to achieve adequate separation from impurities and degradants. A C18 column is frequently employed as the stationary phase, offering a good balance of hydrophobicity for retaining the quinoline (B57606) core. scielo.br The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govscielo.br The pH of the buffer is a critical parameter, as the amino groups in the molecule are basic; a slightly acidic to neutral pH is often chosen to ensure good peak shape and retention. For instance, a mobile phase of 50:50 acetonitrile-sodium acetate (B1210297) (50 mM, pH 6) has been successfully used for a related 8-aminoquinoline compound. nih.gov

Validation of the HPLC method is performed according to established guidelines to ensure its reliability for its intended purpose. Key validation parameters include linearity, precision, accuracy, selectivity, and robustness. The linearity is assessed by analyzing a series of standard solutions of varying concentrations. Precision is determined by repeated injections of the same sample, while accuracy is evaluated by comparing the measured concentration to a known true value. Selectivity is demonstrated by the ability of the method to resolve the analyte from potential interferences. Robustness is tested by making small, deliberate variations in method parameters, such as mobile phase composition and pH, to assess the method's reliability during normal use. scielo.br

Since this compound possesses a chiral center at the 2-position of the aminopentyl side chain, chiral HPLC is necessary to separate the enantiomers. This is crucial as different enantiomers can exhibit distinct biological activities. Chiral stationary phases (CSPs) are employed for this purpose, or alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column. jfda-online.com

Table 1: Illustrative HPLC Method Parameters for 8-Aminoquinoline Derivatives

| Parameter | Typical Conditions |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Potassium Phosphate (B84403) Buffer (pH 3.0) (50:50, v/v) scielo.br |

| Flow Rate | 1.0 mL/min scielo.br |

| Detection | UV at 283 nm for the quinoline chromophore scielo.br |

| Injection Volume | 20 µL |

| Run Time | Approximately 13 minutes scielo.br |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, arising from the primary and secondary amine groups and the hydroxyl group, direct analysis by GC is challenging. Therefore, derivatization is a mandatory step to increase the compound's volatility and thermal stability. jfda-online.comtcichemicals.com

A common derivatization technique for compounds containing active hydrogens is silylation. tcichemicals.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. tcichemicals.com This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent. nih.gov

Once derivatized, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). This combination allows for both the separation of the derivatized analyte from other components and its identification based on its mass spectrum. nih.govnih.gov The GC method would involve a capillary column with a non-polar stationary phase and a temperature program to elute the derivatized compound. Fast GC-MS methods have been developed for related compounds, with analysis times of less than two minutes. nih.gov

Table 2: Typical GC-MS Derivatization and Analysis Steps for Amino Compounds

| Step | Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) |

| Reaction Conditions | Heating the sample with the reagent in a sealed vial |

| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Temperature Program | An initial hold at a lower temperature followed by a ramp to a higher temperature to ensure elution of the derivative |

| Detection | Mass Spectrometry (MS) for identification and quantification |

Capillary Electrophoresis (CE) for Purity Assessment

Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and for assessing the purity of compounds, including enantiomeric purity. bio-rad.comnih.gov Given that this compound is a basic compound that will be protonated in acidic buffers, CE is an excellent method for its analysis.

For purity assessment, a simple capillary zone electrophoresis (CZE) method can be employed. The separation is based on the differential migration of ions in an electric field. The use of a background electrolyte (BGE) at a low pH ensures that the analyte is fully protonated and migrates towards the cathode. Impurities with different charge-to-size ratios will migrate at different velocities, allowing for their separation and quantification.

A key application of CE for this compound is the determination of enantiomeric purity. nih.gov This is typically achieved by adding a chiral selector to the BGE. nih.gov Cyclodextrins (CDs), such as β-cyclodextrin and its derivatives (e.g., sulfated β-cyclodextrin), are commonly used chiral selectors for the separation of enantiomers of basic drugs. nih.govmdpi.com The enantiomers form transient diastereomeric complexes with the CD, which have different mobilities in the electric field, leading to their separation. The optimization of the CE method for enantioseparation involves adjusting the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage. nih.gov

Spectroscopic Methods for Structural Confirmation and Quantitative Analysis in Research Contexts.nih.govnih.gov

Spectroscopic methods are crucial for the structural elucidation and confirmation of the synthesized this compound, as well as for its quantitative analysis and the identification of related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound after its synthesis.

The ¹H NMR spectrum provides information about the number and types of protons and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the quinoline ring, the protons of the aminopentyl side chain, and the protons of the amine and hydroxyl groups. nih.govmagritek.com The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are used to assign each proton to its specific position in the molecule. magritek.commagritek.com 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to aid in the complete and unambiguous assignment of the ¹H and ¹³C signals, especially for complex molecules. magritek.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbon atoms of the aromatic quinoline ring will appear in a different region of the spectrum compared to the aliphatic carbons of the aminopentyl side chain. nih.gov

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Quinoline Ring) | 6.5 - 8.8 |

| -NH- (Side Chain Amine) | Variable, depends on solvent and concentration |

| -CH- (Side Chain Methine) | 3.5 - 4.5 |

| -CH₂- (Side Chain Methylene) | 1.2 - 3.0 |

| -CH₃ (Side Chain Methyl) | 0.9 - 1.3 |

| -NH₂ (Terminal Amine) | Variable, depends on solvent and concentration |

| -OH (Phenolic) | Variable, depends on solvent and concentration |

Mass Spectrometry (MS) for Impurity Profiling and Metabolite Identification in Model Systems.nih.govchemaxon.com

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure based on its fragmentation pattern. When coupled with a chromatographic separation technique like LC or GC, it becomes a powerful tool for impurity profiling and metabolite identification. ijprajournal.comchemaxon.com

For impurity profiling, LC-MS is commonly used. The sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The MS detects the molecular ions of the main compound and any impurities present. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition, a crucial piece of information for identifying unknown impurities. lcms.cz Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions of the impurities, and the resulting fragmentation pattern provides structural information that aids in their identification. nih.govchemaxon.com

In the context of metabolite identification, LC-MS/MS is the method of choice. Biological samples (e.g., plasma, urine, or microsomal incubations) are analyzed to detect and identify metabolites of this compound. Common metabolic transformations for 8-aminoquinolines include hydroxylation of the quinoline ring and oxidation of the side chain. nih.gov The mass spectrometer can detect the mass shift corresponding to these metabolic reactions (e.g., a +16 Da shift for hydroxylation). The fragmentation pattern of the metabolite in an MS/MS experiment can then be compared to that of the parent compound to determine the site of modification. For instance, the fragmentation of primaquine (B1584692), a close analog, shows key fragments corresponding to the loss of ammonia (B1221849) (-17 Da) and cleavage of the side chain. nih.govresearchgate.net

Table 4: Common Mass Spectral Fragments for Primaquine (a close analog of the target compound)

| m/z | Fragmentation |

| 242.71 | [M+H - NH₃]⁺ nih.govresearchgate.net |

| 186.81 | [M+H - C₄H₁₁N]⁺ nih.govresearchgate.net |

| 174.81 | [M+H - C₅H₁₁N]⁺ nih.govresearchgate.net |

UV-Vis Spectrophotometry for Solution-Phase Studies

UV-Vis spectrophotometry is a fundamental technique for the quantitative analysis and characterization of quinoline derivatives in solution. For this compound, this method would be valuable for determining concentration, studying solvent effects, and investigating interactions with other molecules, such as metal ions.

The electronic absorption spectrum of this compound is expected to be influenced by the quinoline core and the phenolic hydroxyl group. The quinoline ring system typically exhibits π-π* transitions. The presence of the hydroxyl group at the 6-position, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 8-aminoquinoline structure.

In a study on the simultaneous determination of primaquine and chloroquine, UV-Vis spectrophotometry was successfully employed. rjptonline.orgresearchgate.net For primaquine in a phosphate buffer solution (pH 7.4), characteristic absorption maxima are observed. rjptonline.orgresearchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile, with potential shifts in the maximum absorption wavelengths (λmax) due to the phenolic group. The precise λmax and molar absorptivity (ε) would need to be determined empirically.

Table 1: Hypothetical UV-Vis Spectrophotometric Data for this compound

| Solvent System | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| Phosphate Buffer (pH 7.4) | ~265, ~370 | ~18,000, ~4,500 | The phenolic group may be partially ionized, influencing the spectrum. |

| 0.1 M HCl | ~260, ~360 | ~17,500, ~4,200 | Protonation of the amino groups and quinoline nitrogen would likely cause a hypsochromic (blue) shift. |

| 0.1 M NaOH | ~275, ~390 | ~19,000, ~5,000 | Deprotonation of the phenolic hydroxyl group would likely lead to a bathochromic (red) shift. |

This table is illustrative and presents expected values based on similar compounds. Actual values must be determined experimentally.

Bioanalytical Assay Development for this compound in In Vitro and Ex Vivo Research Samples

For the quantification of this compound in biological matrices such as plasma, urine, or cell lysates, a highly sensitive and specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required. Research on primaquine and its metabolites has established robust UHPLC-MS/MS methods for their determination in human plasma and urine. nih.govnih.govsci-hub.seresearchgate.netspringermedizin.denih.gov

A typical bioanalytical method would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a common first step for plasma samples. nih.govspringermedizin.de This is often followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components, leading to higher recovery and sensitivity. researchgate.net

Chromatographic Separation: Reversed-phase chromatography, using a C18 column, is standard for separating primaquine and its metabolites. nih.govnih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic modifier (e.g., methanol or acetonitrile) allows for the effective separation of the parent drug from its more polar metabolites. nih.gov

Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantitation is achieved through selected reaction monitoring (SRM), which provides high specificity by monitoring a specific precursor-to-product ion transition. For this compound (molecular weight ~260.34 g/mol ), the precursor ion would be the protonated molecule [M+H]⁺ at m/z 261.3. The product ions would result from the fragmentation of the precursor ion, likely involving the loss of the aminopentan side chain or fragments thereof. nih.govnih.gov

Table 2: Plausible LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 261.3 |

| Product Ion (Q3) | Hypothetical: e.g., m/z 176.1 (loss of aminopentan side chain) |

| Collision Energy | To be optimized empirically |

| Internal Standard | A structurally similar compound, e.g., a stable isotope-labeled analog or another quinoline derivative. researchgate.net |

This table provides a plausible set of starting parameters for method development. All parameters, especially mass transitions and collision energies, require experimental optimization.

Imaging Techniques for Localization of this compound in Cellular and Tissue Models

Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of molecules. Many 8-aminoquinoline derivatives have intrinsic fluorescent properties or can be designed as fluorescent probes. nih.govnih.govmdpi.comrsc.org These compounds are often used for imaging metal ions like Zn²⁺ in biological systems. nih.govmdpi.com

The inherent fluorescence of the quinoline scaffold in this compound could potentially be exploited for cellular imaging. The fluorescence quantum yield and photostability would be key determinants of its suitability as a direct imaging agent. The excitation and emission maxima would need to be characterized, but they are expected to be in the UV-to-visible range.

Alternatively, the compound could be chemically modified by attaching a fluorophore to enhance its imaging properties. However, this would alter its biological activity.

A more direct application, given the properties of related compounds, would be to use its metal-chelating ability for imaging purposes. For instance, if the compound's fluorescence is quenched in the absence of a specific metal ion but is enhanced upon binding, it could serve as a "turn-on" fluorescent sensor for that ion within cells. nih.gov

Studies have shown that 8-aminoquinoline derivatives can be synthesized to act as fluorescent probes that accumulate in specific organelles or tissues, such as tumors, enabling targeted imaging. nih.gov In one study, an aminoquinoline derivative was used for fluorescence tumor imaging, where its accumulation in tumor tissue was visualized. nih.gov In another, 8-aminoquinoline-based metal complexes were used to study oxidative damage in neurons, with changes in mitochondrial membrane potential measured using fluorescent dyes like rhodamine 123. acs.org This suggests that while this compound itself may not have been used for imaging, its structural class is highly relevant in this field of research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of quinoline derivatives typically involves nucleophilic substitution or coupling reactions. For example, diazonium salt intermediates (prepared via NaNO₂/HCl at 0–5°C) can react with amines or ketones to introduce functional groups, as demonstrated in the synthesis of similar compounds . Optimizing reaction conditions (e.g., solvent choice, temperature, stoichiometry) and purification via column chromatography or recrystallization can enhance yield and purity. Heterocyclization reactions, such as those with thiourea or phthalic anhydride, may further refine the structure .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

- Methodological Answer : The compound’s solubility in organic solvents (e.g., ethanol, DMSO) suggests its suitability for in vitro assays requiring stock solutions in polar aprotic solvents. Prior to biological testing, solubility should be validated via UV-Vis spectroscopy or HPLC to ensure homogeneity and avoid aggregation in aqueous buffers .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the quinoline core. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -NH₂), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For dynamic studies, time-resolved fluorescence spectroscopy can probe interactions with metal ions like zinc .

Advanced Research Questions

Q. What computational strategies can model the compound’s interactions with biological targets, such as enzymes or metal ions?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties and binding affinities, particularly for metal-chelation sites (e.g., zinc). Molecular docking (using software like AutoDock) simulates ligand-receptor interactions, while molecular dynamics (MD) simulations assess stability in physiological conditions. AI-driven tools, such as COMSOL Multiphysics-integrated models, optimize reaction pathways and predict bioactive conformers .

Q. How can contradictory data in metal-chelation studies (e.g., varying binding constants) be resolved?

- Methodological Answer : Discrepancies may arise from differences in pH, solvent polarity, or competing ligands. Systematic replication under controlled conditions (e.g., buffered solutions at physiological pH) is essential. Isothermal Titration Calorimetry (ITC) provides precise binding constants, while X-ray crystallography or EXAFS can validate coordination geometries. Cross-referencing with structurally analogous probes (e.g., 8-amidoquinoline zinc sensors) helps contextualize results .

Q. What strategies enable regioselective functionalization of the quinoline core for structure-activity relationship (SAR) studies?

- Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) allows selective substitution at the 8-position. Protecting groups (e.g., acetyl for -OH) can shield reactive sites during synthesis. Late-stage diversification via Suzuki-Miyaura coupling or Click chemistry introduces heterocycles or bioorthogonal handles for probing pharmacological activity .

Q. How can AI enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Machine learning models trained on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) datasets predict bioavailability and toxicity. Generative adversarial networks (GANs) propose novel derivatives with optimized logP and polar surface area. AI-powered synthesis planning (e.g., BenchChem’s tools) recommends feasible routes for prioritized candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.